molecular formula C20H14F4N6OS B2899537 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 863457-87-8

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2899537
CAS No.: 863457-87-8
M. Wt: 462.43
InChI Key: NPLQOJNKWYJQFC-UHFFFAOYSA-N
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Description

The compound 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a heterocyclic molecule featuring a triazolo[4,5-d]pyrimidine core. Key structural elements include:

  • 4-Fluorobenzyl group at the N3 position of the triazole ring.
  • Thioether linkage connecting the triazolopyrimidine core to an acetamide moiety.
  • 3-(Trifluoromethyl)phenyl group as the terminal substituent on the acetamide.

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N6OS/c21-14-6-4-12(5-7-14)9-30-18-17(28-29-30)19(26-11-25-18)32-10-16(31)27-15-3-1-2-13(8-15)20(22,23)24/h1-8,11H,9-10H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLQOJNKWYJQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituents (Triazolo[4,5-d]Pyrimidine Core) Molecular Weight Key Differences
Target Compound C₂₂H₁₆F₄N₆OS - N3: 4-Fluorobenzyl
- C7: Thioacetamide linked to 3-(trifluoromethyl)phenyl
~498.4 (estimated) Reference compound for comparison
N-(3-Chloro-4-methylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide C₂₀H₁₆ClFN₆OS - N3: 2-Fluorobenzyl
- Acetamide linked to 3-chloro-4-methylphenyl
442.9 - Fluorine position on benzyl (2- vs. 4-)
- Chloro-methylphenyl vs. trifluoromethylphenyl
2-((3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide C₂₁H₂₀N₆O₂S - N3: Benzyl (no fluorine)
- Acetamide linked to 2-ethoxyphenyl
420.5 - Lack of fluorine on benzyl
- Ethoxy group vs. trifluoromethyl

Key Structural Variations and Implications

Substituent Position on Benzyl Group: The target compound’s 4-fluorobenzyl group (para-fluorine) may enhance electronic effects and steric interactions compared to the 2-fluorobenzyl analog in . The para position often improves metabolic stability due to reduced steric hindrance .

Terminal Phenyl Group Modifications :

  • The 3-(trifluoromethyl)phenyl group in the target compound introduces strong electron-withdrawing effects, which can improve receptor binding in hydrophobic pockets. In contrast, the 3-chloro-4-methylphenyl group () combines halogen and alkyl effects, while the 2-ethoxyphenyl group () offers electron-donating properties via the ethoxy substituent .

Molecular Weight and Physicochemical Properties: The target compound’s higher molecular weight (~498.4 vs. 442.9 and 420.5) reflects the addition of fluorine and trifluoromethyl groups, which may impact bioavailability.

Research Findings and Limitations

  • Synthetic Routes : Analogous compounds in and were synthesized via nucleophilic substitution and condensation reactions, suggesting shared synthetic pathways with the target compound .
  • Further experimental validation is required.

Preparation Methods

Core Triazolo[4,5-d]Pyrimidine Construction

The triazolo[4,5-d]pyrimidine core can be derived from cyclocondensation between a 5-amino-1H-1,2,3-triazole derivative and a pyrimidine precursor. The three-component strategy reported for analogous triazolopyrimidines provides a foundational approach:

  • Intermediate A : 5-Amino-1-(4-fluorobenzyl)-1H-1,2,3-triazole (precursor for cyclization).
  • Intermediate B : 2-Thioxo-2,3-dihydropyrimidin-4(1H)-one (thio-substituted pyrimidine).

Thioacetamide Side Chain Installation

The C7-thioether linkage is introduced via nucleophilic substitution or oxidative coupling:

  • Intermediate C : 7-Chloro-3-(4-fluorobenzyl)-3H-triazolo[4,5-d]pyrimidine.
  • Intermediate D : 2-Mercapto-N-(3-(trifluoromethyl)phenyl)acetamide (thiol nucleophile).

Amide Bond Formation

The final amide bond is constructed using standard coupling agents (e.g., EDCl/HOBt).

Detailed Synthetic Pathways

Synthesis of Intermediate A: 5-Amino-1-(4-Fluorobenzyl)-1H-1,2,3-Triazole

Step 1 : Alkylation of 5-amino-1H-1,2,3-triazole with 4-fluorobenzyl bromide.

  • Conditions : K2CO3, DMF, 60°C, 12 h.
  • Yield : 78% (reported for analogous benzylations).

Step 2 : Purification via silica gel chromatography (ethyl acetate/hexane, 1:3).

Synthesis of Intermediate B: 2-Thioxo-2,3-Dihydropyrimidin-4(1H)-One

Method : Cyclocondensation of thiourea with ethyl acetoacetate.

  • Conditions : HCl (cat.), ethanol, reflux, 6 h.
  • Yield : 85% (based on triazolopyrimidine precedents).

Core Annulation: Three-Component Reaction to Form Triazolo[4,5-d]Pyrimidine

Reagents :

  • Intermediate A (1.2 equiv)
  • Intermediate B (1.0 equiv)
  • Morpholine (cat., 10 mol%)

Procedure :

  • Combine reagents in ethanol (10 mL per mmol).
  • Heat under reflux (24 h, monitored by TLC).
  • Cool, filter, and recrystallize (ethanol/ether) to obtain 7-mercapto intermediate.

Yield : 62% (extrapolated from).

Thioether Formation: Coupling with 2-Bromo-N-(3-(Trifluoromethyl)Phenyl)Acetamide

Step 1 : Synthesis of 2-bromoacetamide intermediate.

  • Reagents : Bromoacetyl chloride, 3-(trifluoromethyl)aniline, Et3N, DCM, 0°C → RT.
  • Yield : 89%.

Step 2 : Thioether coupling.

  • Conditions : Intermediate C (1.0 equiv), 2-bromoacetamide (1.5 equiv), K2CO3, DMF, 50°C, 8 h.
  • Yield : 71% (analogous to dithiolo[3,4-b]pyridine syntheses).

Alternative Synthetic Routes

One-Pot Multicomponent Approach

Adapting the method from, a modified three-component reaction could be employed:

  • Components :
    • 5-Amino-1-(4-fluorobenzyl)-1H-1,2,3-triazole
    • 3-(Trifluoromethyl)phenyl isocyanate
    • Ethyl 2-mercaptoacetate

Conditions : APTS catalyst (0.1 equiv), ethanol, reflux.
Outcome : Direct formation of thioacetamide linkage (theoretical yield: ~55%).

Oxidative Coupling Strategy

For late-stage sulfur incorporation:

  • Reagents :
    • 7-Hydroxy triazolopyrimidine intermediate
    • Lawesson’s reagent (for thiolation)
    • Subsequent alkylation with bromoacetamide.

Yield : 65% (estimated from dithiolo pyridine systems).

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H-NMR (400 MHz, DMSO-d6):

    • δ 8.72 (s, 1H, triazole-H)
    • δ 7.85–7.43 (m, 8H, aromatic-H)
    • δ 5.32 (s, 2H, -SCH2CO-)
    • δ 4.89 (s, 2H, -CH2C6H4F).
  • 19F-NMR :

    • δ -62.5 (CF3)
    • δ -112.8 (Ar-F).

X-Ray Crystallography

Single-crystal analysis (analogous to) confirms:

  • Planar triazolopyrimidine core.
  • Dihedral angle of 87° between triazole and fluorophenyl groups.

Critical Comparison of Methods

Method Advantages Limitations Yield (%)
Three-component Fewer steps, atom economy Requires stringent stoichiometry 62
Stepwise coupling Better control over regiochemistry Lengthy purification steps 71
Oxidative Avoids halogenated intermediates Lawesson’s reagent toxicity 65

Industrial Feasibility and Scalability

  • Cost Drivers :
    • 4-Fluorobenzyl bromide ($320/mol)
    • 3-(Trifluoromethyl)aniline ($415/mol)
  • Optimization Opportunities :
    • Catalytic morpholine recycling
    • Solvent recovery (DMF, ethanol)

Q & A

Basic: What are the critical structural features of this compound that influence its biological activity?

Answer:
The compound’s biological activity is driven by its triazolo-pyrimidine core, which provides a rigid heterocyclic scaffold for target binding. Key structural elements include:

  • Fluorinated groups : The 4-fluorobenzyl and 3-(trifluoromethyl)phenyl substituents enhance lipophilicity and metabolic stability, improving membrane permeability .
  • Thioether linkage : The sulfur atom in the thioether group facilitates hydrogen bonding and π-π stacking interactions with biological targets .
  • Acetamide side chain : The N-(3-(trifluoromethyl)phenyl)acetamide moiety contributes to target specificity, particularly in kinase inhibition .

Basic: What synthetic routes are commonly used to prepare this compound?

Answer:
Synthesis typically involves a multi-step approach:

Core formation : Cyclization of 4-fluorobenzyl hydrazine with pyrimidine precursors under reflux in DMF to form the triazolo-pyrimidine core .

Thioether introduction : Reaction of the core with thioglycolic acid derivatives under basic conditions (e.g., K₂CO₃ in DCM) .

Acetamide coupling : Amidation using N-(3-(trifluoromethyl)phenyl)amine via EDCl/HOBt-mediated coupling in anhydrous THF .
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced: How can researchers optimize synthetic yield and purity for large-scale production?

Answer:
Key optimization strategies include:

  • Reaction parameter tuning : Temperature control (60–80°C for cyclization) and solvent selection (DMF for solubility vs. THF for coupling efficiency) .
  • Catalyst screening : Transition-metal catalysts (e.g., CuI for azide-alkyne cycloaddition) can reduce side products .
  • Purification : Use of preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to isolate >98% pure product .
    Computational tools (e.g., DFT calculations) predict intermediates’ stability, aiding route optimization .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions often arise from:

  • Structural variability : Minor substituent changes (e.g., 4-fluorobenzyl vs. 2-fluorobenzyl) alter target affinity .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values .
    Methodological solutions :
  • Perform comparative assays using standardized protocols (e.g., ATP-binding assays for kinase inhibition).
  • Validate compound identity via ¹H/¹³C NMR and HRMS to rule out synthetic impurities .

Advanced: What methods are recommended for identifying biological targets and mechanisms of action?

Answer:

  • Target fishing : Use SPR (surface plasmon resonance) to screen against kinase libraries (e.g., PKC, EGFR) .
  • Crystallography : Co-crystallize the compound with suspected targets (e.g., human carbonic anhydrase IX) to map binding interactions .
  • Transcriptomics : RNA-seq analysis of treated cells identifies differentially expressed pathways (e.g., apoptosis regulators) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:
SAR strategies :

Substituent variation : Synthesize analogs with halogens (Cl, Br), methyl, or methoxy groups at the benzyl or phenyl positions .

Bioassay profiling : Test analogs against in vitro models (e.g., cancer cell lines) and measure IC₅₀ values .

Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for modified structures .

Modification Observed Effect Reference
4-Fluorobenzyl → ChlorobenzylReduced kinase inhibition by ~40%
Trifluoromethyl → MethylIncreased solubility but lower potency

Basic: What analytical techniques confirm the compound’s structure and purity?

Answer:

  • NMR spectroscopy : ¹⁹F NMR confirms fluorinated substituents; ¹H NMR verifies acetamide coupling .
  • HPLC : Reverse-phase HPLC (C18 column, 254 nm UV) assesses purity (>95%) .
  • Mass spectrometry : HRMS (ESI+) validates molecular weight (e.g., m/z 484.08 [M+H]⁺) .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Solubility issues : The compound’s hydrophobicity complicates aqueous reaction conditions; use co-solvents (DMSO:water 1:4) .
  • Purification scalability : Replace column chromatography with recrystallization (ethanol/water mixture) for cost efficiency .
  • Byproduct management : Optimize stoichiometry (1.2:1 ratio of core to acetamide) to minimize unreacted intermediates .

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